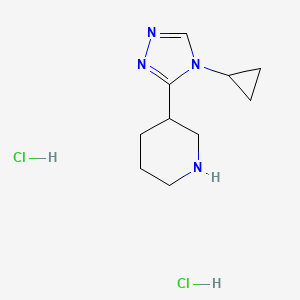
3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N4 . It is related to a class of compounds known as VHL inhibitors, which are used for the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity of Related Compounds
Synthesis and Crystal Structure Studies : A study conducted on the synthesis and crystal structure of a novel bioactive heterocycle related to antiviral drugs like Nevirapine, highlighting the importance of structural characterization for molecular modeling and biological study. This research demonstrates the relevance of synthesizing and studying novel compounds for potential applications in drug development, particularly in antiviral therapy (Thimmegowda et al., 2009).
Antibacterial Agents : The creation of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds and their integration into fluoroquinolones to enhance antibacterial activity against multidrug-resistant strains showcases the potential of structural modifications in existing drug frameworks to address antibiotic resistance, indicating a possible area of application for similar compounds (Huang et al., 2010).
Antimicrobial and Anticancer Activities : Research involving the synthesis of new 1,2,4-triazole derivatives demonstrated that these compounds possess significant antimicrobial and, in some cases, anticancer activities. This suggests the utility of similar structural motifs in developing new therapeutic agents with potential applications in treating infections and cancer (Bektaş et al., 2007).
Enantioselective Synthesis for CGRP Receptor Inhibition : The development of a potent CGRP receptor antagonist through a convergent, stereoselective synthesis highlights the role of enantioselective processes in creating highly specific and effective therapeutic agents, illustrating another potential application area for complex heterocyclic compounds (Cann et al., 2012).
Wirkmechanismus
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves the reaction of 4-cyclopropyl-1,2,4-triazole-3-amine with piperidine in the presence of a suitable solvent and reagents to form the desired product. The dihydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "4-cyclopropyl-1,2,4-triazole-3-amine", "Piperidine", "Suitable solvent", "Reagents" ], "Reaction": [ "Step 1: Dissolve 4-cyclopropyl-1,2,4-triazole-3-amine in a suitable solvent.", "Step 2: Add piperidine to the solution and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Dissolve the product in hydrochloric acid and evaporate to dryness to obtain the dihydrochloride salt." ] } | |
CAS-Nummer |
1305712-63-3 |
Molekularformel |
C10H17ClN4 |
Molekulargewicht |
228.72 g/mol |
IUPAC-Name |
3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C10H16N4.ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9;/h7-9,11H,1-6H2;1H |
InChI-Schlüssel |
DYMGBJRZVIKTSP-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3.Cl.Cl |
Kanonische SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)

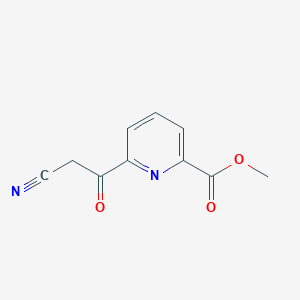
![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)
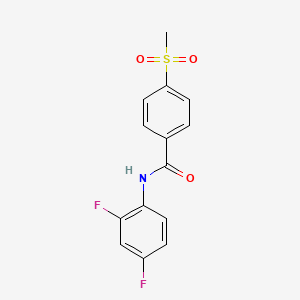

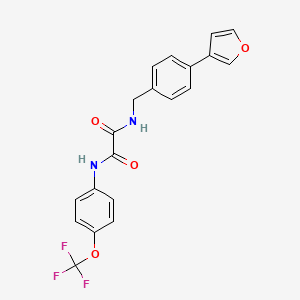

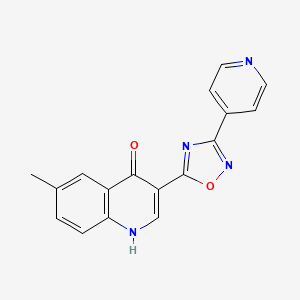
![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2973777.png)
